- Discovery and Evaluation of 3-Quinoxalin Urea Derivatives as Potent, Selective, and Orally Available ATM Inhibitors Combined with Chemotherapy for the Treatment of Cancer via Goal-Oriented Molecule Generation and Virtual Screening, Journal of Medicinal Chemistry, 2023, 66(14), 9495-9518
Cas no 944401-65-4 (5-Bromo-6-fluoropyridin-2-amine)
944401-65-4 structure
Product Name:5-Bromo-6-fluoropyridin-2-amine
Número CAS:944401-65-4
MF:C5H4BrFN2
Megavatios:191.001063346863
MDL:MFCD11848480
CID:841959
PubChem ID:53418436
Update Time:2024-10-25
5-Bromo-6-fluoropyridin-2-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-Bromo-6-fluoropyridin-2-amine
- 5-Bromo-6-fluoro-pyridin-2-ylamine
- 2-Amino-5-Bromo-6-fluoropyridine
- 5-bromo-6-fluoro-2-pyridinamine
- 5-bromo-6-fluoro-2-pyridylamine
- 5-bromo6-fluoropyridin-2-amine
- 6-AMino-3-broMo-2-fluoropyridine
- 5-Bromo-6-fluoropyridin-2-ylamine
- PubChem19511
- SJXWFNBZBXZDCL-UHFFFAOYSA-N
- RW3584
- KM3286
- SB18617
- FCH1184587
- 5-bromanyl-6-fluoranyl-pyridin-2-amine
- BC004451
- AX8247665
- AB0049904
- V9432
- 5-Bromo-6-fluoro-2-pyridinamine (ACI)
- MFCD11848480
- AKOS016011715
- SY244810
- AMY42506
- EN300-194801
- AS-50839
- P11228
- CS-0040534
- J-517126
- DTXSID70697426
- 944401-65-4
- A844953
- SCHEMBL319387
- 5-bromo-6-fluoro-pyridin-2-amine
- DB-368570
-
- MDL: MFCD11848480
- Renchi: 1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)
- Clave inchi: SJXWFNBZBXZDCL-UHFFFAOYSA-N
- Sonrisas: BrC1=C(N=C(C=C1)N)F
Atributos calculados
- Calidad precisa: 189.95400
- Masa isotópica única: 189.95419g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 0
- Complejidad: 101
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 38.9
- Xlogp3: 1.6
Propiedades experimentales
- Denso: 1.813
- Punto de ebullición: 245 ºC
- Punto de inflamación: 102 ºC
- PSA: 39.64000
- Logp: 1.49550
5-Bromo-6-fluoropyridin-2-amine PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-250mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 250mg |
265CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-5g |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 5g |
2344CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-100mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 100mg |
133CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-1g |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 1g |
586.0CNY | 2021-08-04 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13863-10g |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 95% | 10g |
$500 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B875997-5g |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | ≥95% | 5g |
1,548.00 | 2021-05-17 | |
| Chemenu | CM174511-5g |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 95% | 5g |
$823 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-50mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 50mg |
66.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TW646-200mg |
5-Bromo-6-fluoropyridin-2-amine |
944401-65-4 | 98% | 200mg |
144.0CNY | 2021-08-04 | |
| TRC | B804205-50mg |
5-bromo-6-fluoropyridin-2-amine |
944401-65-4 | 50mg |
$ 50.00 | 2022-06-06 |
5-Bromo-6-fluoropyridin-2-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 25 °C; 30 min, 15 °C; 2 h, 25 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Heterocycles as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Referencia
- Condensed heterocycles as BLC-2 inhibitors in the treatment of neoplastic, autoimmune and neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Referencia
- Pyrrolopyridinooxazine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min
Referencia
- Preparation of fused pyridinones and related compounds as Pim kinase inhibitors and their use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 0 °C
Referencia
- Preparation of substituted imidazopyridines as inhibitors of plasma kallikrein and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 0 °C; 1 h, rt
Referencia
- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt
Referencia
- Carbon-14 radiosynthesis of the benzofuran derivative and β-amyloid plaque neuroimaging positron emission tomography radioligand AZD4694, Journal of Labelled Compounds and Radiopharmaceuticals, 2013, 56(6), 321-324
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 6 h, 25 °C
Referencia
- Pyrazolopyrrolopyridine compounds and related compounds as Bcl-2 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 10 - 20 °C; 60 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referencia
- Preparation of 8-[6-[3-(amino)propoxy]-3-pyridyl]-1-isopropyl-imidazo[4,5-c]quinolin-2-one derivatives as selective modulators of ataxia telangiectasia mutated (ATM) kinase for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, rt → 20 °C; 60 min, rt
Referencia
- Imidazo[4,5-c]quinolin-2-one derivatives as ATM kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; overnight, rt
Referencia
- Preparation of 6-pyridine-3-quinoxaline urea derivatives and its application, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 0 °C; 18 h, 20 °C
1.2 Reagents: Water ; 20 min, 20 °C
1.2 Reagents: Water ; 20 min, 20 °C
Referencia
- Preparation method of 2-fluoro-3,6-dihydroxypyridine, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 2.5 h, 0 °C
Referencia
- Preparation of pyridine compounds for the treatment of pain, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 5 - 15 °C; 3 h, rt
Referencia
- Preparation of hot melt extruded solid dispersions containing a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt; 3 h, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Preparation of 1H-pyrrolo[2,3-b]pyridine derivatives and related compounds as BCL-2 inhibitors for treating neoplastic, autoimmune or neurodegenerative diseases, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 30 min, 0 °C; 30 min, rt
Referencia
- Preparation of halo-substituted aminopyridine compounds as inhibitors of the hematopoietic progenitor kinase 1 (HPK1), World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
Referencia
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 3 d, rt
Referencia
- Preparation of novel tetrahydropyridopyrimidine compounds, and antiandrogens and antitumor agents containing them, World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; overnight, rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- Preparation of condensed heterocyclic derivatives as Bcl-2 inhibitors for the treatment of neoplastic diseases, World Intellectual Property Organization, , ,
5-Bromo-6-fluoropyridin-2-amine Raw materials
5-Bromo-6-fluoropyridin-2-amine Preparation Products
5-Bromo-6-fluoropyridin-2-amine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine
Número de pedido:A844953
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):265.0
Correo electrónico:sales@amadischem.com
5-Bromo-6-fluoropyridin-2-amine Literatura relevante
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
944401-65-4 (5-Bromo-6-fluoropyridin-2-amine) Productos relacionados
- 1267856-70-1(2-Pyridinamine, 5-bromo-3,6-difluoro-)
- 1801986-18-4(2-Pyridinamine, 5-bromo-6-fluoro-N,N-dimethyl-)
- 1232431-41-2(3-bromo-6-fluoro-pyridin-2-amine)
- 2385661-70-9(5-Bromo-6-fluoro-N-methyl-2-pyridinamine)
- 2703782-18-5(3-Bromo-2-fluoro-6-hydrazinylpyridine)
- 1390641-19-6(4-Bromo-6-fluoropyridin-2-amine)
- 1259477-39-8(3,5-Dibromo-6-fluoropyridin-2-amine)
- 2697162-38-0(5-bromo-6-fluoropyridin-3,4-d2-2-amine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:944401-65-4)5-Bromo-6-fluoropyridin-2-amine
Pureza:99%
Cantidad:100g
Precio ($):265.0